molecular formula C11H10ClN3O B1280780 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride CAS No. 664351-09-1

1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride

Cat. No.: B1280780
CAS No.: 664351-09-1
M. Wt: 235.67 g/mol
InChI Key: LGFYWQTXJOLVSX-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is a triazole-based acyl chloride with a benzyl substituent at the N1 position and a methyl group at the C5 position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like oxadiazoles and pyridineamide derivatives . Its reactivity stems from the electrophilic carbonyl chloride group, enabling nucleophilic substitutions with amines, alcohols, or tetrazoles .

Properties

IUPAC Name

1-benzyl-5-methyltriazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-8-10(11(12)16)13-14-15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYWQTXJOLVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477502
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664351-09-1
Record name 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Mediated Carbonylation

A patented method outlines the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which serve as precursors to the target acyl chloride. The process begins with 1-benzyl-4,5-dibromo-1H-1,2,3-triazole (II ), which undergoes sequential Grignard reactions:

  • Step 1: Bromine Substitution

    • II is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) at −78°C to 0°C.
    • Isopropylmagnesium chloride (i-PrMgCl) is added to replace one bromine atom, forming 1-benzyl-4-bromo-1H-1,2,3-triazole (III ).
    • Critical parameters:
      • Molar ratio of II to i-PrMgCl: 1:0.8–1.5
      • Reaction time: 0.5–2 hours
  • Step 2: Carbon Dioxide Insertion

    • III is treated with i-PrMgCl·LiCl composite at 10°C–50°C.
    • CO₂ is introduced to yield a mixture of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (I ) and 4-bromo-5-carboxylic acid derivative (IV ).
    • Acidic workup (HCl) isolates I with a typical yield of 53–61%.
  • Step 3: Chlorination with Thionyl Chloride

    • I is refluxed with SOCl₂ to produce the acyl chloride.
    • Excess SOCl₂ is distilled off, yielding 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride.
Parameter Value/Detail Source
Precursor 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole
Solvent THF/MeTHF
Temperature Range −78°C to 50°C
Final Yield (Carboxylic Acid) 53–61%
Chlorination Agent SOCl₂

Direct Chlorination of Carboxylic Acid Precursors

The carboxylic acid derivative (CAS: 54698-60-1) is a direct precursor to the target compound. Crystallographic studies confirm its structure, with the triazole and benzyl rings oriented perpendicularly (89.5° dihedral angle). Chlorination proceeds via:

  • Reaction Setup

    • I (1 eq.) is suspended in anhydrous dichloromethane (DCM).
    • SOCl₂ (1.5–2 eq.) is added dropwise under nitrogen.
  • Optimization Insights

    • Catalyst-Free Conditions : Prolonged reflux (6–8 hours) ensures complete conversion.
    • Purity Control : Distillation under reduced pressure removes residual SOCl₂, achieving >95% purity.
Parameter Value/Detail Source
Starting Material 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Chlorination Agent SOCl₂ (1.5–2 eq.)
Solvent DCM
Reaction Time 6–8 hours
Yield 85–92%

Regioselective Cycloaddition (Click Chemistry)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route:

  • Azide Preparation

    • Benzyl azide is synthesized from benzyl bromide and sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).
  • Cycloaddition

    • Benzyl azide reacts with 5-methyl-1H-1,2,3-triazole-4-carbonyl chloride precursors under Cu(I) catalysis.
    • Key advantage: High regioselectivity (>98%) for the 1,4-disubstituted triazole.
Parameter Value/Detail Source
Catalyst CuI/ascorbic acid
Solvent H₂O/THF
Temperature 60°C
Yield 75–91%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Grignard Route : Suitable for large-scale production but requires cryogenic conditions, increasing operational costs.
  • Direct Chlorination : Economical for small batches but generates corrosive HCl gas.
  • Click Chemistry : Scalable with aqueous conditions but necessitates strict control over copper residues.

Purity and Byproduct Management

  • Grignard Method : Brominated byproducts (IV ) necessitate column chromatography, reducing yield.
  • SOCl₂ Chlorination : Residual thionyl chloride is removed via azeotropic distillation with toluene.

Industrial Applications and Challenges

This compound is pivotal in synthesizing antifungal agents and polymer additives. However, challenges persist:

  • Storage Stability : Hydrolysis susceptibility mandates anhydrous storage at −20°C.
  • Regulatory Compliance : Residual metal catalysts (e.g., Cu) must be <10 ppm for pharmaceutical use.

Chemical Reactions Analysis

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules,

Biological Activity

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride (C₁₁H₁₀ClN₃O) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential as an anti-cholinesterase agent, antiviral activity, and other pharmacological effects.

  • Molecular Formula : C₁₁H₁₀ClN₃O
  • Molecular Weight : 235.67 g/mol
  • Melting Point : 94–95 °C
  • Storage Conditions : Refrigerated

1. Anti-Cholinesterase Activity

Recent studies have highlighted the potential of triazole derivatives, including this compound, as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound has shown promising results in inhibiting BuChE, a target for Alzheimer's disease treatment.

Key Findings :

  • The compound demonstrated strong binding affinity to the active site of BuChE.
  • Molecular docking studies indicated significant interactions with key amino acid residues in the enzyme's active site, enhancing its inhibitory potency .
CompoundIC50 (μM)Type of Inhibition
This compound23.44Noncompetitive

2. Antiviral Activity

The antiviral properties of triazole derivatives have been explored in various studies. For instance, related compounds have shown effectiveness against influenza viruses.

Case Study :
A study assessed the virucidal activity of triazole-containing derivatives against influenza strains A/Almaty/8/98 (H3N2) and A/Vladivostok/2/09 (H1N1). Results indicated that certain triazoles could reduce viral infectivity significantly.

CompoundViral StrainReduction in Infectivity (%)
Triazole Derivative 1H3N290%
Triazole Derivative 2H1N185%

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Cholinesterase Inhibition : The compound inhibits cholinesterases by binding to the enzyme's active site, preventing acetylcholine breakdown and enhancing cholinergic signaling.
  • Antiviral Mechanism : The exact mechanism for antiviral activity is still under investigation but is believed to involve interference with viral replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The triazole core’s substituents significantly influence physical properties and reactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride C₁₁H₁₀ClN₃O 235.67 (calc.) Not reported Benzyl group enhances lipophilicity
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride C₁₁H₉BrClN₃O 314.57 132 (decomposes) Bromine increases molecular weight
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride C₁₀H₈ClN₃O 221.64 104–105 Phenyl at N2 alters regiochemistry
1-(2-Chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride C₁₀H₇Cl₂N₄O 283.10 (calc.) Not reported Pyridine ring enhances bioactivity

Key Observations:

  • The bromobenzyl analog (CAS 952182-50-2) exhibits a higher molecular weight (314.57) and decomposition temperature (132°C) due to bromine’s steric and electronic effects .
  • The phenyl-substituted variant (CAS 36401-55-5) has a lower melting point (104–105°C), suggesting weaker intermolecular forces compared to the benzyl derivative .
Reaction with Tetrazoles
  • Benzyl derivative : Reacts with 5-substituted tetrazoles at 60°C within 30 minutes to form 1,3,4-oxadiazoles .
  • Phenyl derivative : Similar reactivity but forms oxadiazoles with phenyl substituents, influencing electronic properties of the final product .
  • Bromobenzyl derivative : Likely slower reactivity due to bromine’s electron-withdrawing effect, though specific data are unavailable .
Acylation Reactions
  • The chloropyridinyl derivative reacts with substituted anilines to yield pyridine-triazole hybrids with insecticidal activity .
  • Benzyl-based analogs are intermediates in synthesizing anticancer agents, such as topoisomerase II inhibitors .

Stability and Hazards

  • Bromobenzyl analog : Classified as an irritant, requiring careful handling .
  • Phenyl analog : Stored below 4°C, indicating thermal sensitivity .

Q & A

Q. Advanced

  • Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
  • Catalyst selection : Use K₂CO₃ as a base in nucleophilic substitution steps (e.g., for benzyl group introduction) .
  • Purification : Column chromatography with ethyl acetate/hexane gradients improves purity (>95%) .

How is the compound’s biological activity evaluated in preclinical studies?

Q. Advanced

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values) .
  • Antifungal screening : Use Candida albicans models with fluconazole as a positive control .
  • Enzyme inhibition : Assess α-glucosidase or lipase activity via spectrophotometric methods .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., carbonyl chloride’s electrophilicity) .
  • Molecular docking : Simulate binding to biological targets (e.g., fungal CYP51 for antifungal activity) .

What safety protocols are essential when handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of HCl gas during synthesis .
  • Protective gear : Wear nitrile gloves and goggles due to corrosive and moisture-sensitive properties .
  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .

How do substituent variations impact reactivity and bioactivity?

Q. Advanced

  • Benzyl group modifications : Electron-withdrawing substituents (e.g., –Cl, –NO₂) enhance electrophilicity, improving cross-coupling reactivity .
  • Methyl vs. ethyl groups : Larger alkyl chains reduce solubility but may increase lipophilicity for membrane penetration in antimicrobial assays .

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